molecular formula C16H18N2O3S B2661676 ({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid CAS No. 656815-43-9

({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid

Cat. No.: B2661676
CAS No.: 656815-43-9
M. Wt: 318.39
InChI Key: GAZRFUBNVCVHEV-UHFFFAOYSA-N
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Description

({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid: is a complex organic compound characterized by the presence of a furylmethyl group, a methylbenzyl group, and a carbonothioyl group attached to an aminoacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a furylmethylamine and a 4-methylbenzylamine are reacted with a carbonothioyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid: can undergo various types of chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding furan derivatives.

    Reduction: The carbonothioyl group can be reduced to a thiol group under specific conditions.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Furan derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aminoacetic acid derivatives.

Scientific Research Applications

({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which ({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid exerts its effects involves interactions with specific molecular targets. The furylmethyl and methylbenzyl groups may interact with enzyme active sites or receptor binding sites, modulating their activity. The carbonothioyl group can form covalent bonds with nucleophilic residues in proteins, altering their function.

Comparison with Similar Compounds

({[(2-Furylmethyl)(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid: can be compared with other compounds such as:

    Furylmethyl derivatives: Compounds with similar furylmethyl groups but different substituents.

    Methylbenzyl derivatives: Compounds with similar methylbenzyl groups but different functional groups.

    Carbonothioyl derivatives: Compounds with similar carbonothioyl groups but different amino acid backbones.

These comparisons highlight the unique combination of functional groups in This compound , which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[[furan-2-ylmethyl-[(4-methylphenyl)methyl]carbamothioyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-4-6-13(7-5-12)10-18(11-14-3-2-8-21-14)16(22)17-9-15(19)20/h2-8H,9-11H2,1H3,(H,17,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZRFUBNVCVHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=S)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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